molecular formula C12H16BrN B12447334 3-[(2-Bromophenyl)methyl]piperidine

3-[(2-Bromophenyl)methyl]piperidine

Cat. No.: B12447334
M. Wt: 254.17 g/mol
InChI Key: IDXNIANQBPVDPM-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound features a bromophenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methyl]piperidine typically involves the reaction of 2-bromobenzyl chloride with piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2-bromobenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Bromophenyl)methyl]piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methyl]piperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)methyl]piperidine
  • 4-[(2-Bromophenyl)methyl]piperidine
  • 3-[(4-Bromophenyl)methyl]piperidine

Uniqueness

3-[(2-Bromophenyl)methyl]piperidine is unique due to the specific positioning of the bromophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological profiles compared to other bromophenyl-substituted piperidines .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]piperidine

InChI

InChI=1S/C12H16BrN/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

IDXNIANQBPVDPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2Br

Origin of Product

United States

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